Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate
Description
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a carbamate-protected intermediate featuring a pyridine ring substituted with a methoxy group at position 6 and a 2-oxoethyl linker. This compound is critical in pharmaceutical synthesis, particularly as a building block for active pharmaceutical ingredients (APIs) due to its stability and reactivity in coupling reactions. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJZTNSBRRPLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carbamate can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbamate carbonyl group can produce an alcohol derivative .
Scientific Research Applications
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and carbamate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound’s structural analogs differ in pyridine substitution patterns, linker groups, and functional moieties (Table 1).
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties and Reactivity
- Electron Effects : The 6-methoxy group in the target compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution compared to halogenated analogs (e.g., bromo or chloro derivatives) .
- Linker Flexibility : The 2-oxoethyl linker enhances conformational flexibility, enabling diverse coupling reactions absent in methyl-linked analogs (e.g., tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) .
- Solubility: Hydroxyphenyl analogs (e.g., ) exhibit higher polarity due to the phenolic -OH group, improving aqueous solubility relative to methoxy- or halogen-substituted pyridines.
Biological Activity
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, mechanisms of action, and related studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 226.24 g/mol
This compound features a tert-butyl group, a carbamate functional group, and a substituted pyridine ring, which are critical for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar carbamate derivatives. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate exhibited significant anti-inflammatory effects in vivo, evaluated through the carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54%, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .
These findings suggest that this compound may possess similar anti-inflammatory properties due to structural similarities with effective derivatives.
The mechanism underlying the anti-inflammatory effects of carbamate derivatives typically involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is responsible for prostaglandin synthesis during inflammatory responses. By selectively inhibiting COX-2, these compounds can reduce inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
In vivo studies have demonstrated the efficacy of carbamate derivatives in reducing inflammation. For example, a study involving the administration of various substituted benzamido phenylcarbamates showed that compounds with specific substitutions on the pyridine ring exhibited enhanced anti-inflammatory activity .
In Silico Studies
In silico docking studies have also been conducted to predict the binding affinity of this compound to COX-2. These studies indicated favorable interactions between the compound and the enzyme's active site, supporting its potential as a selective COX-2 inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
